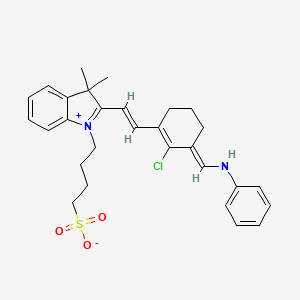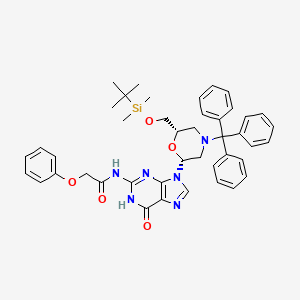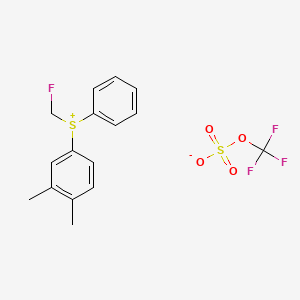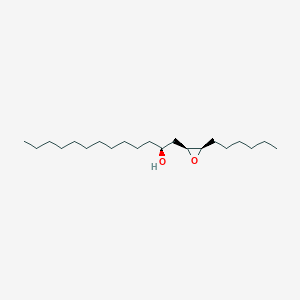
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an azido group, an ethoxy group, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with a sugar derivative, such as glucose, and introduce the azido and ethoxy groups through a series of chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing researchers to label and track biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be used to create prodrugs that are activated in specific biological environments, enhancing the efficacy and selectivity of treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This allows for the selective labeling and modification of biomolecules, facilitating the study of complex biological processes.
類似化合物との比較
Similar Compounds
Similar compounds include other azido-sugar derivatives, such as 2-azido-2-deoxyglucose and 6-azido-6-deoxygalactose. These compounds share the azido group and sugar backbone but differ in the specific arrangement of functional groups.
Uniqueness
What sets (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol apart is its combination of the azido group with an ethoxy group and multiple hydroxyl groups. This unique structure provides a distinct set of chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C8H15N3O6 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-12)7(15)6(14)5(13)3-17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 |
InChIキー |
TXIWDMGGRBUWOQ-OOJXKGFFSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCN=[N+]=[N-])O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)OCCN=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)

![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)

![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)

![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
